molecular formula C15H14N2O B12456546 3-{[(E)-(4-methylphenyl)methylidene]amino}benzamide

3-{[(E)-(4-methylphenyl)methylidene]amino}benzamide

Cat. No.: B12456546
M. Wt: 238.28 g/mol
InChI Key: CGLKXANEVFUZGE-UHFFFAOYSA-N
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Description

3-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZAMIDE is a chemical compound with the molecular formula C15H14N2O It is known for its unique structure, which includes a benzamide group linked to a 4-methylphenylmethylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZAMIDE typically involves the condensation reaction between 4-methylbenzaldehyde and 3-aminobenzamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZAMIDE can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactors also enables the optimization of reaction parameters such as temperature, pressure, and flow rates .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Scientific Research Applications

3-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with its targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZAMIDE is unique due to its specific imine linkage and the presence of both benzamide and 4-methylphenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

3-[(4-methylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N2O/c1-11-5-7-12(8-6-11)10-17-14-4-2-3-13(9-14)15(16)18/h2-10H,1H3,(H2,16,18)

InChI Key

CGLKXANEVFUZGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

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